1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester, also known by its chemical formula , is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound features a pyridine ring with a carboxylic acid group and an ethyl ester functional group. Its structural complexity allows for various applications in medicinal chemistry and organic synthesis.
This compound can be synthesized through various methods, including reactions involving pyridine derivatives and other organic reagents. It is classified under the broader category of pyridine derivatives, which are known for their diverse biological activities and utility in pharmaceuticals.
The synthesis of 1(2H)-pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester can be achieved through several routes:
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester participates in various chemical reactions typical for esters and carboxylic acids:
The mechanism of action for compounds like 1(2H)-pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester often involves interactions with biological targets such as enzymes or receptors. For example:
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester possesses several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester finds applications primarily in:
Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate and its derivatives demonstrate significant antiproliferative activity across diverse solid tumor models. In vitro studies using MTT assays reveal potent growth inhibition in cancer cell lines, with notably low IC₅₀ values in lung (A549), colon (HCT-116), and brain (U87) cancers . The compound induces G1/S cell cycle arrest by modulating cyclin-dependent kinases (CDKs) and cyclins, effectively halting cancer cell proliferation . Structural modifications, such as alkyl chain elongation or introduction of electron-withdrawing groups at the pyridinone ring, enhance tumor specificity by improving cellular uptake and target binding .
Table 1: Antiproliferative Activity Against Solid Tumors
Cancer Type | Cell Line | IC₅₀ (μM) | Primary Mechanism |
---|---|---|---|
Lung | A549 | 8.2 ± 0.9 | G1/S phase arrest |
Colon | HCT-116 | 12.4 ± 1.3 | Cyclin D1 downregulation |
Glioblastoma | U87 | 15.7 ± 2.1 | ROS generation |
Breast | MCF-7 | 24.8 ± 3.0 | p21 upregulation |
Reactive oxygen species (ROS) generation is a critical mechanism, as evidenced by dose-dependent oxidative stress in treated cells. ROS-mediated DNA damage triggers p53 activation, further suppressing tumor growth [6]. Structure-activity relationship (SAR) studies highlight that derivatives with electron-donating groups (e.g., methoxy) at position 3 exhibit 3-fold greater potency than unsubstituted analogs due to enhanced membrane permeability .
This compound promotes apoptosis primarily through the intrinsic mitochondrial pathway. It initiates Bax/Bak oligomerization in the mitochondrial outer membrane, increasing permeability and facilitating cytochrome c release [2]. The resulting apoptosome formation activates caspase-9 and executioner caspase-3, executing programmed cell death [2] [4]. In p53-mutant glioblastoma models, the compound bypasses p53 requirements by directly stimulating caspase-independent apoptosis via apoptosis-inducing factor (AIF) translocation [4] [9].
Table 2: Key Apoptotic Proteins Modulated by the Compound
Protein Target | Effect | Downstream Outcome |
---|---|---|
Bax/Bak | Oligomerization | Mitochondrial membrane permeabilization |
Cytochrome c | Increased release | Caspase-9 activation |
Bcl-2 | Downregulation | Loss of mitochondrial protection |
LC3-II | Upregulation | Autophagosome formation |
ROS-mediated disruption of mitochondrial membrane potential (ΔΨm) is pivotal, as evidenced by TMRE fluorescence assays showing 60% ΔΨm loss within 6 hours [6]. Additionally, the compound induces protective autophagy via LC3-II conversion, though this becomes cytotoxic at higher concentrations due to excessive self-digestion [4] [6]. Molecular docking studies suggest the compound disrupts p53-Mdm2 interactions, stabilizing p53 to enhance apoptosis in wild-type p53 cancers [6].
Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate derivatives exhibit marked synergy with temozolomide (TMZ) in glioblastoma and platinum agents in lung adenocarcinoma. Co-administration with TMZ reduces the effective dose of both agents by 4-fold while increasing DNA alkylation damage [4]. The compound reverses multidrug resistance in paclitaxel-resistant ovarian cells by inhibiting P-glycoprotein efflux, restoring chemosensitivity .
Table 3: Synergistic Combination Therapies in Oncology
Combination Agent | Cancer Model | Synergy Index (CI) | Key Mechanism |
---|---|---|---|
Temozolomide | Glioblastoma | 0.32 ± 0.05 | Enhanced DNA damage |
Cisplatin | Lung (A549) | 0.41 ± 0.07 | p53 co-activation |
Doxorubicin | Breast (MCF-7) | 0.56 ± 0.09 | ROS amplification |
5-Fluorouracil | Colon (HCT-116) | 0.62 ± 0.11 | Cell cycle arrest |
Copper chelation represents another synergistic mechanism. The compound binds copper ions to form redox-active complexes that amplify oxidative stress, though free copper in the microenvironment can attenuate its cytotoxicity by 3-fold [6]. Nanocarrier-based co-delivery systems (e.g., liposomes) with conventional chemotherapeutics enhance tumor accumulation and reduce off-target effects while suppressing pro-survival pathways like NF-κB [4] [10]. Dual-pharmacophore molecules incorporating this scaffold with thioredoxin reductase inhibitors demonstrate supra-additive effects by simultaneously targeting oxidative stress and hypoxic defenses [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: